molecular formula C13H11BrO B7858200 2-(Allyloxy)-6-bromonaphthalene

2-(Allyloxy)-6-bromonaphthalene

Cat. No. B7858200
M. Wt: 263.13 g/mol
InChI Key: PFJRUTWTMVNJPA-UHFFFAOYSA-N
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Description

2-(Allyloxy)-6-bromonaphthalene is a useful research compound. Its molecular formula is C13H11BrO and its molecular weight is 263.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • DNA Binding and Cellular Staining : 2-Amino-6-bromonaphthalenes, related to 2-(Allyloxy)-6-bromonaphthalene, have been synthesized and used to modify the tertiary aminonaphthalene core of DANPY, a biocompatible chromophore. These compounds are effective for staining various cellular targets and are useful in biophotonics and membrane staining (Kingsbury et al., 2019).

  • Microbial Bio-Oxidation : Studies have shown that bromonaphthalenes, closely related to 2-(Allyloxy)-6-bromonaphthalene, can undergo bio-oxidation with microbial cells like Pseudomonas putida. This process results in the formation of several metabolites, indicating potential for biological and chemical applications (Hudlický et al., 1996).

  • Ion Dissociation Studies : The dissociation of bromonaphthalene ions, which are structurally related to 2-(Allyloxy)-6-bromonaphthalene, has been studied using techniques like time-resolved photo-dissociation. This research provides insights into the thermodynamics and kinetics of ion dissociation processes, relevant in physical chemistry and materials science (Gotkis et al., 1993).

  • High-Temperature Pyrolysis Studies : Bromonaphthalenes have been studied for their behavior in high-temperature pyrolysis, which is crucial for understanding the formation of hazardous combustion byproducts. This research is significant in environmental science and waste management (Evans & Dellinger, 2003).

  • Colorimetric Sensing for Cysteine Detection : 2-Bromonaphthalene derivatives have been developed as colorimetric sensors for detecting Cysteine in water solutions and biological samples like bovine serum albumin. This indicates potential applications in biochemistry and medical diagnostics (Shang et al., 2016).

  • Synthesis of Bioactive Compounds : Synthesis of compounds like 2-allyl-3-bromo-1,4-dimethoxynaphthalene from bromonaphthalenes suggests applications in creating biologically active molecules, indicating potential pharmaceutical and medicinal chemistry applications (Limaye et al., 2012).

properties

IUPAC Name

2-bromo-6-prop-2-enoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-2-7-15-13-6-4-10-8-12(14)5-3-11(10)9-13/h2-6,8-9H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJRUTWTMVNJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

In reaction D, 6-bromo-2-naphthol and allylbromide, represented by the graphic formulae VIII and XIII, respectively, are refluxed together in ethanoic potassium hydroxide to produce 2-allyloxy-6-bromonaphthalene of graphic formula XIV. 2-Allyloxy-6-bromonaphthalene undergoes a Claisen rearrangement under high temperatures followed by acid catalyzed ring closure to produce 7-bromo-1,2-dihydro-2-methylnaphtho[2,1-b]furan of graphic formula XV. See Organic Reaction Vol. II, 1944, pages 1 to 48. The conversion of 7-bromo-1,2-dihydro-2-methylnaphtho[2,1-b]furan to 7-hydroxy-1,2-dihydro-2-methylnaphtho[2,1-b]furan represented by graphic formuale XVI is accomplished thru a series of steps described in Organic Synthesis Vol.49 pages 90-93, 1972. Other substituted 7-hydroxy-1,2-dihydronaphtho[2,1-b]furans may be synthesized by replacing allylbromide (XIII) with another reactant such as 3-bromo-2-methyl-propene. Coupling the resulting 7-hydroxy-1,2-dihydronaphtho[2,1-b]furan with the appropriate propargyl alcohol would result in compounds represented by graphic formula IB having formula IIB as group A. ##STR8##
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Synthesis routes and methods II

Procedure details

A solution of 10.00 g (45 mmol, Aldrich) of 6-bromo-2-naphthol and 2.16 g (49.0 mmol, 1.1 eq. 60% in oil, Aldrich) of NaH dispersion in 100 ml of dry THF was stirred at 0° C., until gas evolution ceased. A solution of 4.60 ml (45.0 mmol, Aldrich) of 4-bromo-1-butene in 25 ml of DMF was added dropwise and the solution was warmed to room temperature, then stirred at 70° C. overnight. To this solution was added 2.28 ml (22.5 mmol, 0.5 eq., Aldrich) of 4-bromo-1-butene and 6 ml of hexamethylphosphoric triamide (HMPA). Then 1.00 g (20.8 mmol, 60% in oil, Aldrich) of NaH dispersion in 10 ml of dry THF was added, stirred at 70° C. for hours and finally heated to 90° C. for 12 hours. The mixture was cooled, water was added, this was extracted with EtOAc, dried (MgSO4) and concentrated in vacuo. Purification was achieved via flash chromatography (silica gel, 1:8 EtOAc/petroleum ether) to yield 4.31 g (35%) of title compound as a bright yellow solid, m.p. 35°-37° C.
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35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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